molecular formula C13H32O2Si2 B13945996 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- CAS No. 54494-07-4

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-

Katalognummer: B13945996
CAS-Nummer: 54494-07-4
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: WYTWQDRRTMTYJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a chemical compound with the molecular formula C13H32O2Si2. It consists of 32 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds family.

Vorbereitungsmethoden

The synthesis of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves several steps. One common method includes the reaction of appropriate silanes with diols under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .

Analyse Chemischer Reaktionen

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

54494-07-4

Molekularformel

C13H32O2Si2

Molekulargewicht

276.56 g/mol

IUPAC-Name

trimethyl(7-trimethylsilyloxyheptoxy)silane

InChI

InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3

InChI-Schlüssel

WYTWQDRRTMTYJO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OCCCCCCCO[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.